molecular formula C13H12O2 B166833 3-Isopropylnaphthalene-1,2-dione CAS No. 133130-13-9

3-Isopropylnaphthalene-1,2-dione

Cat. No. B166833
M. Wt: 200.23 g/mol
InChI Key: KGCDZSGUSQQVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropylnaphthalene-1,2-dione, also known as IPND, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. IPND is a naphthalene derivative that possesses a yellowish crystalline appearance and is soluble in organic solvents such as ethanol, chloroform, and benzene. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.

Mechanism Of Action

The mechanism of action of 3-Isopropylnaphthalene-1,2-dione is not fully understood. However, studies have shown that this compound exhibits antioxidant and anti-inflammatory properties by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

3-Isopropylnaphthalene-1,2-dione has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and inflammation in cells. 3-Isopropylnaphthalene-1,2-dione has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells.

Advantages And Limitations For Lab Experiments

3-Isopropylnaphthalene-1,2-dione has several advantages for use in lab experiments. This compound is stable and can be easily synthesized using various methods. 3-Isopropylnaphthalene-1,2-dione is also soluble in organic solvents, making it easy to dissolve in various solutions. However, 3-Isopropylnaphthalene-1,2-dione has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

For the study of this compound include its use as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of 3-Isopropylnaphthalene-1,2-dione and its potential interactions with other compounds. The use of 3-Isopropylnaphthalene-1,2-dione as a fluorescent probe for metal ions in biological systems also warrants further investigation.

Synthesis Methods

3-Isopropylnaphthalene-1,2-dione can be synthesized using different methods, including the oxidation of 3-isopropylnaphthalene with potassium permanganate, the reaction of 3-isopropylnaphthalene with chromic acid, and the reaction of 3-isopropylnaphthalene with sulfuric acid. The most commonly used method for the synthesis of 3-Isopropylnaphthalene-1,2-dione is the oxidation of 3-isopropylnaphthalene with potassium permanganate. This method involves the use of a strong oxidizing agent, which converts 3-isopropylnaphthalene to 3-Isopropylnaphthalene-1,2-dione.

Scientific Research Applications

3-Isopropylnaphthalene-1,2-dione has been studied for its potential applications in scientific research. This compound has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. 3-Isopropylnaphthalene-1,2-dione has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

133130-13-9

Product Name

3-Isopropylnaphthalene-1,2-dione

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

3-propan-2-ylnaphthalene-1,2-dione

InChI

InChI=1S/C13H12O2/c1-8(2)11-7-9-5-3-4-6-10(9)12(14)13(11)15/h3-8H,1-2H3

InChI Key

KGCDZSGUSQQVKL-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=CC=CC=C2C(=O)C1=O

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2C(=O)C1=O

synonyms

1,2-Naphthalenedione, 3-(1-methylethyl)- (9CI)

Origin of Product

United States

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